molecular formula C12H11NO3 B11885890 2-Hydroxy-6,7-dimethylquinoline-3-carboxylic acid

2-Hydroxy-6,7-dimethylquinoline-3-carboxylic acid

Cat. No.: B11885890
M. Wt: 217.22 g/mol
InChI Key: LKQPKAVDWKLXKT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6,7-dimethylquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate, followed by hydrolysis and decarboxylation . This reaction typically requires a catalytic amount of PEG-supported sulfonic acid and can be performed at room temperature in various solvents such as methanol, ether, acetonitrile, and dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6,7-dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions include quinoline-3-carboxylic acid derivatives, alcohol derivatives, and substituted quinoline compounds.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6,7-dimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its biological activity by forming hydrogen bonds and interacting with enzymes and receptors. The quinoline ring system is known to interact with DNA and proteins, potentially leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-6,7-dimethylquinoline-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the quinoline ring, along with the dimethyl substitutions. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

6,7-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-6-3-8-5-9(12(15)16)11(14)13-10(8)4-7(6)2/h3-5H,1-2H3,(H,13,14)(H,15,16)

InChI Key

LKQPKAVDWKLXKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)C(=O)O

Origin of Product

United States

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